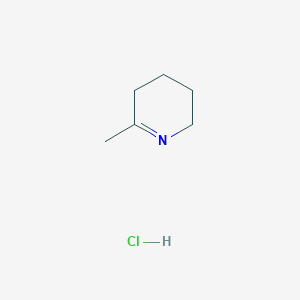![molecular formula C16H18OSe B12517561 Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl- CAS No. 820963-18-6](/img/structure/B12517561.png)
Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[420]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl- is a complex organic compound characterized by its bicyclic structure This compound features a unique arrangement of carbon atoms forming a bicyclo[420]octane ring system, with additional functional groups including an ethylseleno group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl- typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The introduction of the ethylseleno group can be achieved through nucleophilic substitution reactions, where an ethylseleno reagent reacts with a suitable precursor. The phenyl group is often introduced via Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl- undergoes various chemical reactions, including:
Oxidation: The ethylseleno group can be oxidized to form selenoxides or selenones.
Reduction: The carbonyl group in the bicyclic structure can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl- involves its interaction with molecular targets and pathways. The ethylseleno group can participate in redox reactions, influencing cellular oxidative stress. The phenyl group can interact with aromatic receptors, potentially modulating biological pathways. The bicyclic structure provides a rigid framework that can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.0]oct-7-ene: Lacks the ethylseleno and phenyl groups, resulting in different chemical properties.
Bicyclo[4.2.0]oct-1-ene, 7-endo-ethenyl-: Contains an ethenyl group instead of the ethylseleno group.
Bicyclo[4.2.0]oct-1-ene, 7-exo-ethenyl-: Another structural isomer with different functional groups.
Uniqueness
Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl- is unique due to the presence of the ethylseleno group, which imparts distinct redox properties. The combination of the bicyclic structure with the phenyl group also enhances its potential for specific interactions in biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
820963-18-6 |
|---|---|
Molekularformel |
C16H18OSe |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
8-ethylselanyl-7-phenylbicyclo[4.2.0]oct-7-en-2-one |
InChI |
InChI=1S/C16H18OSe/c1-2-18-16-14(11-7-4-3-5-8-11)12-9-6-10-13(17)15(12)16/h3-5,7-8,12,15H,2,6,9-10H2,1H3 |
InChI-Schlüssel |
FANIUXMJGNNGCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Se]C1=C(C2C1C(=O)CCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


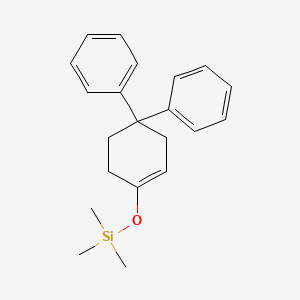
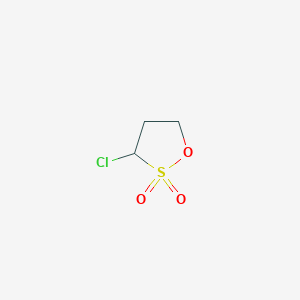
![Naphthalene, 1-[(chloromethyl)thio]-](/img/structure/B12517499.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide](/img/structure/B12517508.png)
![2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile](/img/structure/B12517516.png)
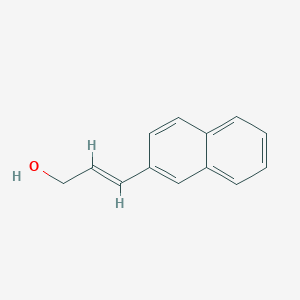
![N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)
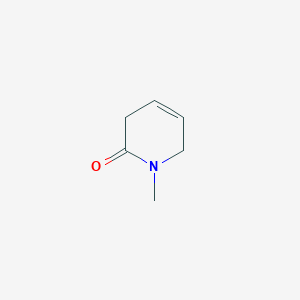
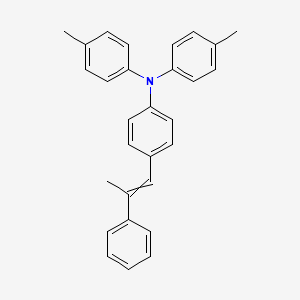

![Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]-](/img/structure/B12517547.png)
![Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-](/img/structure/B12517549.png)

